Aqueous Solubility Enhancement via Salt Formation
The potassium sodium mixed-salt form (Yanhuning) achieves freely soluble status in water, whereas the parent andrographolide is practically insoluble ( < 0.1 mg/mL in H₂O), and the free-acid DAS form (CAS 786593-06-4) without salt formation remains water-insoluble . This solubility transformation is accomplished by double succinylation at C-3 and C-19 followed by controlled potassium-sodium salt formation, enabling direct reconstitution for intravenous infusion at clinical concentrations (e.g., 200 mg in 250 mL 5% glucose) without co-solvents . The monopotassium salt Chuanhuning is also water-soluble, but manufacturing reports indicate that the potassium sodium salt more reliably avoids incomplete salt formation, a known source of batch-to-batch solubility inconsistency in the monopotassium product .
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | Freely soluble in water (Yanhuning, potassium sodium salt, CAS 863319-40-8); described as 易溶 (freely soluble) per Chinese Pharmacopoeia monograph |
| Comparator Or Baseline | Andrographolide (CAS 5508-58-7): < 0.1 mg/mL, practically insoluble; DAS free acid (CAS 786593-06-4): insoluble in water |
| Quantified Difference | > 1000-fold solubility improvement from parent to potassium sodium salt (insoluble → freely soluble classification) |
| Conditions | Room temperature aqueous solubility; vendor datasheets and Pharmacopoeia solubility classification |
Why This Matters
Aqueous solubility is the definitive gatekeeper for parenteral formulation — without the potassium sodium salt form, intravenous administration of this pharmacophore is not feasible without complex and potentially irritant co-solvent systems.
